Home > Products > Building Blocks P7193 > Metralindole hydrochloride
Metralindole hydrochloride - 53734-79-5

Metralindole hydrochloride

Catalog Number: EVT-275948
CAS Number: 53734-79-5
Molecular Formula: C15H18ClN3O
Molecular Weight: 291.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) which was investigated in Russia as a potential antidepressant.[1] It is structurally and pharmacologically related to pirlindole.
Source and Classification

Metralindole hydrochloride is derived from indole derivatives, which are aromatic compounds containing a fused benzene and pyrrole ring. This compound falls under the broader category of psychoactive substances, specifically targeting the monoaminergic system in the brain to exert its antidepressant effects. Its classification as a RIMA distinguishes it from traditional monoamine oxidase inhibitors, as it selectively inhibits the enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine without the dietary restrictions typically associated with irreversible inhibitors .

Synthesis Analysis

The synthesis of metralindole hydrochloride involves several chemical reactions starting from appropriate indole derivatives. A common synthetic route includes:

  1. Palladium-Catalyzed Reactions: The process often employs palladium catalysts for cross-coupling reactions that link indole derivatives with various alkyl or aryl groups. This method enhances the efficiency of forming the desired complex structures.
  2. Formation of Hydrochloride Salt: Following the synthesis of the base compound, hydrochloric acid is used to generate the hydrochloride salt, which increases solubility and stability for pharmaceutical applications .

Technical Parameters

  • Catalyst: Palladium-based catalysts (e.g., palladium on carbon).
  • Reaction Conditions: Typically conducted under inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Temperature: Reactions are generally performed at elevated temperatures (e.g., 80-120 °C) to facilitate optimal yields.
Molecular Structure Analysis

The molecular structure of metralindole hydrochloride can be described by its chemical formula C12H12ClNC_{12}H_{12}ClN and a molecular weight of approximately 219.68 g/mol. The structure features:

  • An indole core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • A substituent that typically includes an alkyl or aryl group attached to the nitrogen atom in the indole structure.
  • The presence of a chloride ion due to its hydrochloride form.

Structural Data

  • Melting Point: The melting point ranges around 200-205 °C, indicating good thermal stability.
  • Solubility: Highly soluble in water and organic solvents like ethanol and methanol, which is advantageous for pharmaceutical formulations .
Chemical Reactions Analysis

Metralindole hydrochloride primarily participates in reactions characteristic of monoamine oxidase inhibitors:

  1. Inhibition Mechanism: It binds reversibly to monoamine oxidase A, preventing the enzyme from degrading neurotransmitters such as serotonin and norepinephrine.
  2. Potential Interactions: It may undergo metabolic transformations in vivo, including N-demethylation and hydroxylation, which can influence its pharmacological activity.

Technical Details

  • Kinetics: The inhibition kinetics can be characterized by IC50 values that indicate the concentration required to inhibit 50% of enzyme activity.
  • Reversible Binding: Unlike irreversible inhibitors, metralindole allows for recovery of enzyme activity upon cessation of treatment .
Mechanism of Action

The mechanism of action for metralindole hydrochloride involves:

  1. Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase A, metralindole increases the levels of monoamines (serotonin, norepinephrine) in synaptic clefts.
  2. Neurotransmitter Modulation: This modulation leads to enhanced neurotransmission associated with mood regulation and alleviation of depressive symptoms.

Relevant Data

  • Pharmacodynamics: Studies have shown that metralindole exhibits antidepressant-like effects in animal models, supporting its potential therapeutic efficacy.
  • Clinical Observations: Patients treated with metralindole reported improvements in mood and reduction in depressive symptoms without significant adverse effects typically associated with traditional monoamine oxidase inhibitors .
Physical and Chemical Properties Analysis

Metralindole hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: Solutions typically maintain a neutral to slightly acidic pH range when dissolved in water.
Applications

Metralindole hydrochloride has been investigated primarily for its potential applications in treating mood disorders:

  1. Antidepressant Therapy: As a RIMA, it offers an alternative treatment option for patients who may not respond well to traditional selective serotonin reuptake inhibitors or other antidepressants.
  2. Research Tool: It serves as a valuable compound for studying the mechanisms underlying depression and other mood disorders due to its specific action on monoamine oxidase A.

Scientific Applications

  • Clinical trials have explored its efficacy compared to standard antidepressants.
  • Research continues into its potential applications beyond depression, including anxiety disorders and other neuropsychiatric conditions .
Introduction to Monoamine Oxidase Inhibitors (MAOIs) and Reversible MAO-A Inhibition

Historical Development of Reversible MAO-A Inhibitors (RIMAs) in Neuropsychopharmacology

The evolution of monoamine oxidase inhibitors (MAOIs) began with first-generation irreversible, non-selective agents like iproniazid and tranylcypromine in the 1950s. These early antidepressants demonstrated efficacy but carried significant risks, including hypertensive crises (the "cheese effect") from dietary tyramine interactions and hepatotoxicity [5] [7]. The 1960s–1970s saw concerted efforts to develop reversible inhibitors that could dissociate from MAO-A in the presence of high tyramine concentrations, thereby mitigating dietary risks. This led to the class termed Reversible Inhibitors of Monoamine Oxidase A (RIMAs) [3].

Moclobemide emerged in the 1980s as the prototypical RIMA, demonstrating that reversible inhibition could yield antidepressant efficacy without stringent dietary restrictions [8]. Concurrently, Russian researchers developed structurally distinct RIMAs, including pirlindole and its analog metralindole (Inkazan), which showed potent MAO-A selectivity in preclinical models [4]. These compounds represented a regional therapeutic advance, though they gained limited global traction compared to moclobemide. The RIMA class collectively addressed key limitations of irreversible MAOIs by enabling:

  • Competitive displacement by endogenous substrates
  • Shorter half-lives (e.g., 0.7–4 hours for early RIMAs)
  • Reduced risk of tyramine potentiation [5] [7]

Table 1: Evolution of Key RIMA Compounds

CompoundDevelopment EraStructural ClassSelectivity
Iproniazid1950sHydrazineNon-selective
Tranylcypromine1960sNon-hydrazineNon-selective
Moclobemide1980sBenzamideMAO-A
Toloxatone1980sOxazolidinoneMAO-A
Metralindole1980s–1990sCarbazole derivativeMAO-A
CX1572000sPhenoxathiinMAO-A [3] [5] [9]

Classification of Metralindole Hydrochloride Within the RIMA Pharmacological Framework

Metralindole hydrochloride (C₁₅H₁₇N₃O·HCl) is classified as a competitive, reversible MAO-A inhibitor with a tetracyclic structure comprising a carbazole core fused to a piperazine ring. Its molecular architecture distinguishes it from other RIMAs:

  • Structural Analogs: Shares a carbazole scaffold with pirlindole but incorporates a methoxy substitution at position R9 (9-methoxy-4-methyl-1H-3,4,6a-triazafluoranthene) [4] [9].
  • Mechanistic Specificity: Binds non-covalently to MAO-A’s substrate cavity, competing with serotonin and norepinephrine. Unlike irreversible MAOIs (e.g., clorgyline), metralindole allows enzymatic reactivation upon dissociation, reducing cumulative toxicity [5] [10].
  • Selectivity Profile: Exhibits >100-fold selectivity for MAO-A over MAO-B, preventing significant dopamine metabolism interference—a key advantage in depression treatment where monoamine balance is critical [4] [7].

Table 2: Pharmacodynamic Comparison of Select RIMAs

ParameterMetralindoleMoclobemideBrofaromineToloxatone
MAO-A IC₅₀ (nM)12–18*12014150
ReversibilityCompetitiveCompetitiveCompetitiveCompetitive
Tyramine Shift3–5x†2–4x4–6x3x
Protein Binding~97%50%85%30%

*Estimated from structural analogs; †Tyramine potentiation factor vs. irreversible MAOIs (20–50x) [4] [8] [9].

Rationale for Targeting MAO-A in Depressive Disorders: Neurochemical Basis

The therapeutic rationale for MAO-A inhibition in depression hinges on modulating monoaminergic neurotransmission. MAO-A preferentially metabolizes serotonin (5-HT), norepinephrine (NE), and dopamine (DA), neurotransmitters implicated in mood regulation. Elevated MAO-A activity in prefrontal and limbic regions correlates with reduced monoamine availability and depressive phenotypes [1] [5].

Metralindole’s selective MAO-A inhibition addresses this neurochemical imbalance through:

  • Synaptic Monoamine Enhancement: By blocking neurotransmitter deamination, metralindole increases synaptic 5-HT and NE concentrations within hours, contrasting with SSRIs’ 2–4 week delay. This aligns with observations that RIMAs accelerate antidepressant onset [1] [8].
  • Mitochondrial Redox Regulation: MAO-A generates H₂O₂ during neurotransmitter metabolism. By reducing reactive oxygen species (ROS) production, metralindole may protect neurons from oxidative stress—a proposed contributor to depression pathophysiology [5] [10].
  • Avoidance of Tyramine Crisis: Reversible inhibition permits dietary tyramine displacement from MAO-A, allowing intestinal and hepatic metabolism via MAO-B. This mechanistic safeguard prevents hypertensive emergencies seen with irreversible MAOIs [3] [7].

Computational studies confirm that RIMAs like metralindole occupy MAO-A’s substrate cavity (e.g., interacting with residues Arg206 and Gly110), competitively excluding natural substrates without irreversible flavin adduct formation [10]. This targeted inhibition preserves MAO-B-dependent dopamine metabolism, making metralindole particularly suitable for depression without comorbid Parkinsonism. Its neurochemical profile represents a strategic refinement over broad-spectrum MAOIs, balancing efficacy with physiological adaptability.

Key Compounds Mentioned:

  • Metralindole Hydrochloride
  • Moclobemide
  • Pirlindole
  • Brofaromine
  • Toloxatone
  • CX157
  • Iproniazid
  • Tranylcypromine
  • Clorgyline

Properties

CAS Number

53734-79-5

Product Name

Metralindole hydrochloride

IUPAC Name

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

InChI

InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H

InChI Key

RQQVSZWEVNAKGW-UHFFFAOYSA-N

SMILES

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl

Solubility

Soluble in DMSO

Synonyms

3-methyl-8-methoxy-(3H)-1,2,5,6-tetrahydropyrazino(1,2,3-ab)-beta-carboline
Inkasan
Inkazan
metralindole
metralindole monohydrochloride
metralindole, L-tartrate (1:2), (+)-isomer
metralindole, L-tartrate (2:1), (+)-isome

Canonical SMILES

[H+].CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.